molecular formula C10H18N4 B13612989 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

Cat. No.: B13612989
M. Wt: 194.28 g/mol
InChI Key: NGDBPAMBENLADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyrrolidine-substituted propyl chain at the 1-position of the pyrazole ring. For instance, pyrrolidinylpropyl-substituted heterocycles are frequently explored for their ability to modulate biological targets, such as G-quadruplex DNA (inferred from indole analogs) or enzymes like monoamine oxidase (MAO) .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H18N4/c11-10-4-5-12-14(10)9-3-8-13-6-1-2-7-13/h4-5H,1-3,6-9,11H2

InChI Key

NGDBPAMBENLADW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C(=CC=N2)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

  • Starting from α-cyanoacetophenone or similar β-ketonitriles, condensation with hydrazine derivatives yields 5-aminopyrazoles.
  • For N1 substitution, either a substituted hydrazine bearing the 3-(pyrrolidin-1-yl)propyl group is used, or the pyrazole core is first formed and then alkylated.

N1-Alkylation Strategy

  • The pyrazole nitrogen (N1) is alkylated with a 3-(pyrrolidin-1-yl)propyl halide or a suitable leaving group precursor.
  • This step often requires a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
  • The reaction proceeds via nucleophilic substitution, attaching the pyrrolidinylpropyl chain to the pyrazole nitrogen.

Industrial and Improved Synthetic Processes

A relevant patent (WO2015063709A1) describes improved industrial processes for related pyrazole derivatives bearing piperazine substituents, which share synthetic challenges similar to the pyrrolidinylpropyl substitution.

Cyclization Using Lawesson's Reagent

  • Cyclization of precursors to form pyrazole rings can be efficiently achieved using Lawesson's reagent, which avoids toxic solvents like pyridine and harsh reagents such as phosphorus oxychloride.
  • This method improves yield and purity and is suitable for scale-up.

Purification and Isolation

  • After cyclization, organic layers are washed with aqueous sodium chloride and bicarbonate solutions at controlled temperatures.
  • The product is precipitated by slow addition of glacial acetic acid, followed by cooling and filtration.
  • Final drying under mild heat yields the pure pyrazole derivative as an acetate salt or free base.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Mild heating, aqueous or alcoholic solvents Versatile, good yields, simple setup Requires β-ketonitrile availability
N1-Alkylation of Pyrazole Alkyl halide, base, polar aprotic solvent Direct introduction of pyrrolidinylpropyl group Possible side reactions, requires optimization
Cyclization with Lawesson's Reagent Lawesson's reagent, no pyridine, moderate temp Improved purity, industrially scalable Requires handling of Lawesson's reagent
Traditional Cyclization (Phosphorus Oxychloride) POCl3, pyridine Established method Toxic reagents, lower purity

Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines remains the cornerstone for 5-aminopyrazole synthesis, adaptable for various substituents.
  • The use of Lawesson's reagent for cyclization represents a modern, environmentally friendlier alternative to phosphorus oxychloride methods, enhancing yield and purity.
  • Alkylation strategies allow for flexible introduction of side chains such as 3-(pyrrolidin-1-yl)propyl, enabling the synthesis of target compounds with tailored pharmacological properties.
  • The reaction conditions, such as temperature control during washing and precipitation, are critical for obtaining high-purity products suitable for pharmaceutical applications.
  • Avoidance of toxic solvents like pyridine is emphasized in industrial processes to meet safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine and related compounds:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Compound Name Core Structure Substituent Biological Activity/Notes Reference
This compound Pyrazole 3-(Pyrrolidin-1-yl)propyl Hypothesized G-quadruplex interaction (based on indole analog)
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Pyrazole Thieno[3,2-d]pyrimidin-4-yl Intermediate in fused heterocycle synthesis; potential kinase inhibition
1-Isopropyl-3-methyl-1H-pyrazol-5-amine Pyrazole Isopropyl, methyl Building block for urea derivatives (e.g., MK13)
1-[3-(Dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole Indazole 3-(Dimethylamino)propyl Selective MAO-B inhibitor (IC₅₀ = 0.2 µM)
1-(Azetidin-3-yl)-N-[3-(pyrrolidin-3-yl)propyl]-1H-pyrazol-5-amine Pyrazole Azetidin-3-yl, pyrrolidinylpropyl Structural analog with smaller azetidine ring; potential CNS activity

Physicochemical Properties

  • LogP and Solubility: The pyrrolidinylpropyl group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., thienopyrimidine derivatives ). However, it may exhibit higher logP than azetidine-containing analogs , affecting blood-brain barrier penetration.
  • Synthetic Challenges: The reduction of nitro to amine groups in pyrrolidinylpropyl-substituted heterocycles (e.g., 5-nitroindole derivatives) is noted to yield unstable intermediates, complicating purification .

Biological Activity

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal effects, as well as its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₈N₄
  • Molecular Weight : 222 Da
  • LogP : 1.08
  • Polar Surface Area : 24 Ų

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antibacterial properties. In vitro studies have shown that various pyrrolidine derivatives can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these strains, demonstrating potent antibacterial activity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Sodium pyrrolidideVariesVarious Gram-positive and Gram-negative bacteria
Other pyrrolidine derivatives4.69 - 22.9B. subtilis, E. faecalis

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM, indicating moderate effectiveness against fungal pathogens .

The antibacterial and antifungal activities of this compound may be attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes within the pathogens. The presence of the pyrrolidine moiety is believed to enhance membrane permeability, thereby increasing the compound's efficacy against microbial cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure can significantly influence the biological activity of related compounds. For example, substituents on the pyrazole ring can enhance or reduce antibacterial potency. Compounds with halogen substitutions have been shown to exhibit improved antimicrobial properties compared to their unsubstituted counterparts .

Case Studies

A recent study focused on optimizing the structure of similar pyrazole derivatives led to the discovery of compounds with enhanced selectivity and potency against specific bacterial strains. This highlights the importance of structural modifications in developing more effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step organic reactions, such as condensation of pyrazole precursors with pyrrolidine-containing alkyl halides. Evidence from similar pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) highlights the use of reflux conditions in toluene with trifluoroacetic acid (TFA) as a catalyst to achieve yields >80% . Key variables include solvent polarity, temperature (80–110°C), and catalyst concentration. Optimization via Design of Experiments (DoE) is recommended to balance yield and purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolidinylpropyl and pyrazole-amine moieties. For example, 1^1H NMR peaks at δ 2.5–3.0 ppm (pyrrolidine N-CH2_2), δ 6.1–6.3 ppm (pyrazole C-H), and δ 4.5–5.0 ppm (amine NH2_2) are diagnostic. IR spectroscopy can validate N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .

Q. Which in vitro models are suitable for preliminary toxicity screening?

Hepatic (HepG2) and renal (HEK293) cell lines are commonly used for cytotoxicity assays (MTT or resazurin-based). Mitochondrial membrane potential assays (JC-1 staining) and reactive oxygen species (ROS) detection can further elucidate mechanisms of toxicity .

Advanced Research Questions

Q. What biological targets are hypothesized for pyrrolidine-substituted pyrazoles, and how are binding affinities assessed?

Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) suggest interactions with kinase domains (e.g., JAK2, EGFR) or G-protein-coupled receptors (GPCRs). Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding constants (KdK_d), while molecular docking (AutoDock Vina) predicts binding poses using crystallographic data from homologous targets .

Q. How do substituent variations (e.g., pyrrolidinyl vs. piperidinyl) affect pharmacological properties?

Comparative studies of pyrazole derivatives indicate that pyrrolidine’s five-membered ring enhances conformational flexibility and membrane permeability compared to piperidine. Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., IC50_{50} against cancer cell lines) paired with logP calculations (HPLC) reveal substituent-dependent potency .

Q. What strategies mitigate conflicting solubility/stability data in different solvents?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) can arise from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to detect nanoparticles and HPLC-MS to monitor degradation products. Solubility parameters (Hansen solubility) and stability-indicating methods (forced degradation under UV/humidity) are critical for standardization .

Q. How can computational methods predict metabolic pathways?

Tools like SwissADME and GLORY predict Phase I metabolism (CYP450-mediated oxidation) and Phase II conjugation. For example, the pyrrolidine ring may undergo N-oxidation, while the pyrazole core could form glucuronides. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Racemization during alkylation steps (e.g., propyl group addition) is a key concern. Chiral HPLC (Daicel columns) or asymmetric catalysis (chiral ligands like BINAP) can ensure enantiopurity. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) in real-time during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.